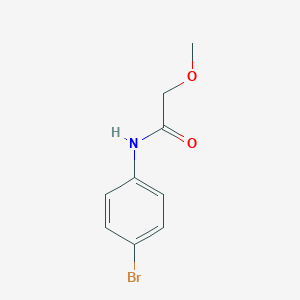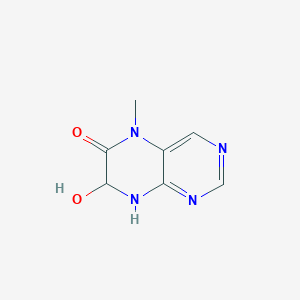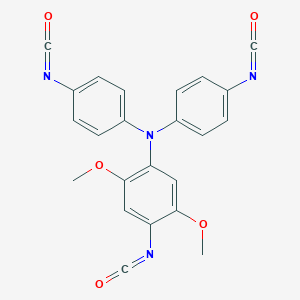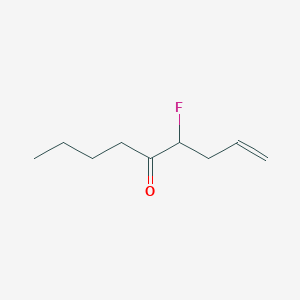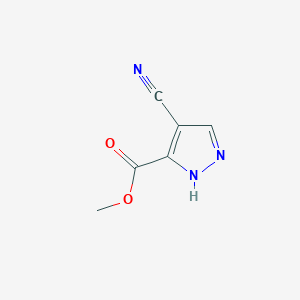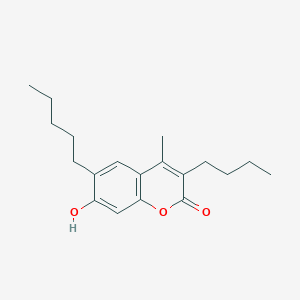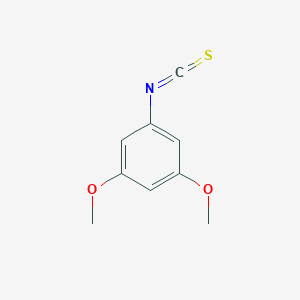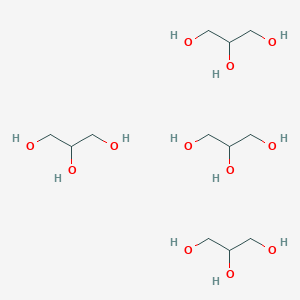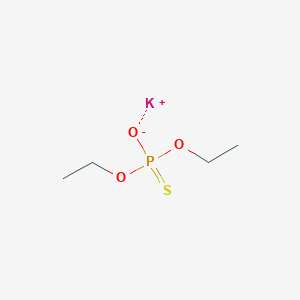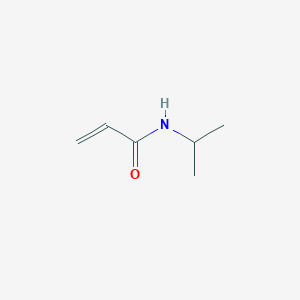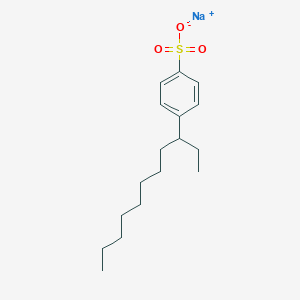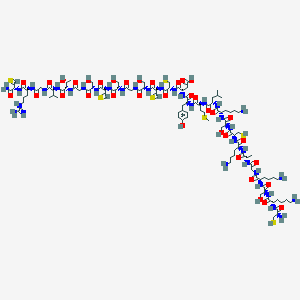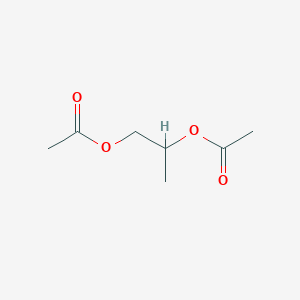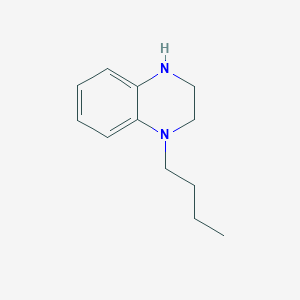
1-Butyl-1,2,3,4-tetrahydroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-1,2,3,4-tetrahydroquinoxaline, also known as BQ-123, is a peptide antagonist that has been extensively studied for its potential therapeutic applications. BQ-123 is a selective endothelin receptor type A (ETA) antagonist that has been shown to have a range of biological effects.
作用机制
1-Butyl-1,2,3,4-tetrahydroquinoxaline is a selective ETA antagonist, which means that it binds to and blocks the ETA receptor. The ETA receptor is one of two endothelin receptors, and it is primarily responsible for mediating the vasoconstrictive effects of endothelin-1 (ET-1). By blocking the ETA receptor, 1-Butyl-1,2,3,4-tetrahydroquinoxaline can prevent the vasoconstrictive effects of ET-1, leading to vasodilation and improved blood flow.
生化和生理效应
1-Butyl-1,2,3,4-tetrahydroquinoxaline has been shown to have a range of biochemical and physiological effects. In addition to its vasodilatory effects, 1-Butyl-1,2,3,4-tetrahydroquinoxaline has been shown to have anti-inflammatory effects and can reduce oxidative stress. Studies have also shown that 1-Butyl-1,2,3,4-tetrahydroquinoxaline can improve cardiac function and reduce blood pressure in animal models of hypertension.
实验室实验的优点和局限性
One of the advantages of using 1-Butyl-1,2,3,4-tetrahydroquinoxaline in lab experiments is that it is a selective ETA antagonist, which means that it can be used to specifically block the ETA receptor without affecting the other endothelin receptors. This allows researchers to study the specific effects of ETA receptor blockade. However, one of the limitations of using 1-Butyl-1,2,3,4-tetrahydroquinoxaline is that it is a peptide and may be subject to degradation in vivo. Additionally, the effects of 1-Butyl-1,2,3,4-tetrahydroquinoxaline may be influenced by factors such as the dose and route of administration.
未来方向
There are several future directions for research on 1-Butyl-1,2,3,4-tetrahydroquinoxaline. One area of interest is the potential therapeutic applications of 1-Butyl-1,2,3,4-tetrahydroquinoxaline in cardiovascular disease. Studies have shown that 1-Butyl-1,2,3,4-tetrahydroquinoxaline can improve cardiac function and reduce blood pressure in animal models of hypertension, and further research is needed to determine if these effects can be translated to humans. Another area of interest is the potential use of 1-Butyl-1,2,3,4-tetrahydroquinoxaline in cancer therapy. Studies have shown that 1-Butyl-1,2,3,4-tetrahydroquinoxaline can have anti-proliferative effects in cancer cells, and further research is needed to determine if 1-Butyl-1,2,3,4-tetrahydroquinoxaline can be used as a cancer therapy.
合成方法
1-Butyl-1,2,3,4-tetrahydroquinoxaline can be synthesized using solid-phase peptide synthesis (SPPS) methods. The synthesis involves coupling the amino acid building blocks in a stepwise manner to form the peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The purity of the final product is typically assessed using analytical HPLC and mass spectrometry.
科学研究应用
1-Butyl-1,2,3,4-tetrahydroquinoxaline has been extensively studied for its potential therapeutic applications. It has been shown to have a range of biological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. Studies have also shown that 1-Butyl-1,2,3,4-tetrahydroquinoxaline can improve cardiac function and reduce blood pressure in animal models of hypertension.
属性
CAS 编号 |
105105-31-5 |
|---|---|
产品名称 |
1-Butyl-1,2,3,4-tetrahydroquinoxaline |
分子式 |
C12H18N2 |
分子量 |
190.28 g/mol |
IUPAC 名称 |
4-butyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C12H18N2/c1-2-3-9-14-10-8-13-11-6-4-5-7-12(11)14/h4-7,13H,2-3,8-10H2,1H3 |
InChI 键 |
YLGJUYMPZIRPQB-UHFFFAOYSA-N |
SMILES |
CCCCN1CCNC2=CC=CC=C21 |
规范 SMILES |
CCCCN1CCNC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



